![molecular formula C16H24O B14214020 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol CAS No. 823215-17-4](/img/structure/B14214020.png)
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol is an organic compound characterized by the presence of a butenol structure attached to a phenyl ring substituted with two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol typically involves the reaction of 3,5-di(propan-2-yl)benzaldehyde with a suitable reagent to form the butenol structure. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-one.
Reduction: Formation of 3-[3,5-Di(propan-2-yl)phenyl]butan-1-ol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-ol, 3-phenyl- (Cinnamyl alcohol): Similar structure but lacks the isopropyl groups.
3-Phenylprop-2-en-1-ol: Similar backbone but different substitution pattern on the phenyl ring.
Uniqueness
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
823215-17-4 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
3-[3,5-di(propan-2-yl)phenyl]but-2-en-1-ol |
InChI |
InChI=1S/C16H24O/c1-11(2)14-8-15(12(3)4)10-16(9-14)13(5)6-7-17/h6,8-12,17H,7H2,1-5H3 |
Clé InChI |
ZERMCAJJOQUEID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)C(=CCO)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



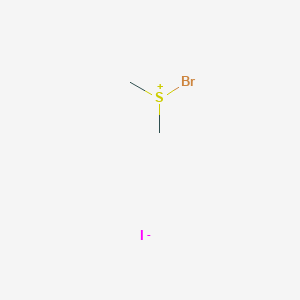
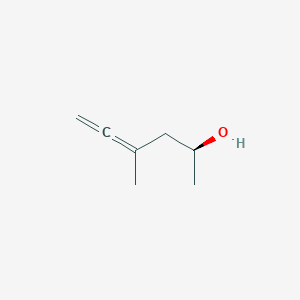
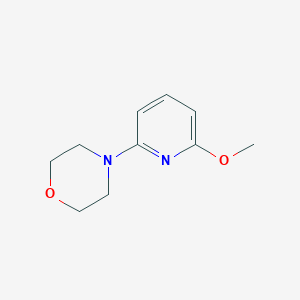
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
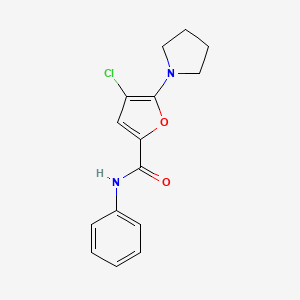
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
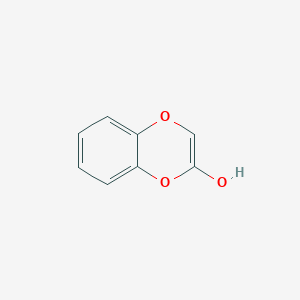
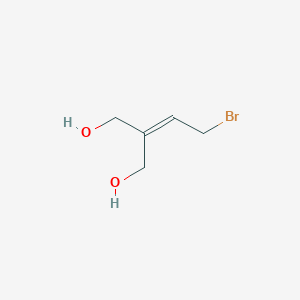
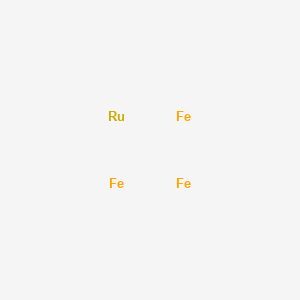
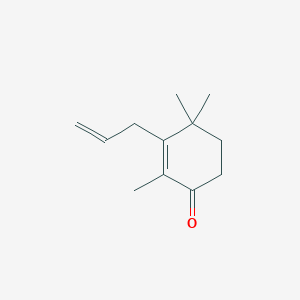
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
